molecular formula C28H37NO8 B1225752 Nargenicin

Nargenicin

Cat. No. B1225752
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nargenicin is a natural product found in Nocardia argentinensis with data available.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Antimicrobial Activity Against Tuberculosis: Nargenicin exhibits potent antimicrobial activity against Mycobacterium tuberculosis, blocking the replicative DNA polymerase DnaE1. This property makes nargenicin a potential candidate for tuberculosis treatment (Chengalroyen et al., 2021).
  • Effectiveness Against Gram-Positive Bacteria: Nargenicin A1 demonstrates significant activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Dhakal et al., 2020).

Cancer Research Applications

  • Leukemia Cell Differentiation: Nargenicin enhances leukemia cell differentiation when used in combination with 1,25-dihydroxyvitamin D(3) or all-trans retinoic acid, potentially useful in acute myeloid leukemia treatment (Kim, Yoo, & Kim, 2009).
  • Anticancer Activities of Novel Analogs: Certain analogs of nargenicin show potential anticancer activities, presenting avenues for the development of new cancer therapies (Dhakal et al., 2016).

Biochemical Research

  • Biosynthetic Gene Cluster Characterization: The biosynthetic gene cluster of nargenicin A1 has been characterized, revealing insights into its formation and modification processes. This information can be instrumental in the development of modified nargenicin derivatives (Dhakal et al., 2020).
  • Metabolic Engineering for Enhanced Production: Metabolic engineering techniques have been used to increase the production of nargenicin, offering potential for more efficient and large-scale synthesis (Dhakal et al., 2016).

Neurodegenerative Disease Research

  • Inhibitory Effects on Neuroinflammation: Nargenicin has shown potential in reducing inflammatory responses in neurodegenerative diseases by inhibiting activation of microglia (Yoo et al., 2009).

Antioxidant Properties

  • Oxidative Stress Reduction: Studies have indicated that nargenicin can reduce oxidative stress, suggesting its potential as a therapeutic agent in conditions involving oxidative damage (Park et al., 2019).

properties

IUPAC Name

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSSARNQQYBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Nargenicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nargenicin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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